Amodiaquin

Übersicht

Beschreibung

Amodiaquin ist eine synthetische Verbindung, die zur Klasse der 4-Aminoquinoline gehört. Sie wird hauptsächlich als Antimalariamittel eingesetzt, das gegen Malaria durch Plasmodium falciparum wirksam ist, insbesondere in Regionen, in denen Resistenzen gegen andere Antimalariamittel wie Chloroquin entstanden sind . This compound wird oft in Kombination mit Artesunat verwendet, um seine Wirksamkeit zu erhöhen und das Risiko von Resistenzen zu verringern .

Wirkmechanismus

Target of Action

Amodiaquine is an antimalarial drug that primarily targets the Fe (II)-protoporphyrin IX in the malaria parasite, Plasmodium falciparum . This compound plays a crucial role in the parasite’s survival and growth, making it an effective target for antimalarial drugs.

Mode of Action

Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . Amodiaquine binds to the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

Amodiaquine affects the heme detoxification pathway in the malaria parasite. By inhibiting heme polymerase activity, it prevents the conversion of toxic free heme into a non-toxic form . This leads to the accumulation of toxic heme within the parasite, disrupting its normal functions and ultimately leading to its death .

Pharmacokinetics

Amodiaquine is quickly absorbed and converted into its main active form, desethylamodiaquine . The median amodiaquine Tmax value is 0.91 h . Amodiaquine is eliminated principally through biotransformation with only around 2% excreted unchanged in urine . Its elimination half-life is 24–28 hours .

Result of Action

The action of amodiaquine results in significant cytotoxicity in the malaria parasite, leading to its death . In addition to its antimalarial effects, amodiaquine also has anti-inflammatory properties . It has been shown to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .

Action Environment

The efficacy of amodiaquine can be influenced by various environmental factors. For instance, the drug’s effectiveness can vary depending on the patient’s age and weight . Amodiaquine exposure was found to be significantly higher in infants and children aged 1–5 years compared to older children and adults, even though infants received a lower mg/kg amodiaquine dose . This suggests that age and weight can influence the drug’s absorption and metabolism, potentially affecting its efficacy .

Wissenschaftliche Forschungsanwendungen

Amodiaquin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird in großem Umfang zur Behandlung von Malaria eingesetzt, insbesondere in Kombinationstherapien.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antimalariamitteln eingesetzt.

Wirkmechanismus

This compound übt seine antimalariellen Wirkungen aus, indem es die Häm-Polymerase-Aktivität im Malariaparasiten hemmt. Diese Hemmung führt zur Ansammlung von freiem Häm, das für den Parasiten giftig ist. Das Medikament bindet an freies Häm und verhindert, dass der Parasit es in eine weniger giftige Form umwandelt, wodurch die Membranfunktion gestört wird und zum Absterben des Parasiten führt . Das primäre molekulare Ziel ist Fe(II)-Protoporphyrin IX .

Biochemische Analyse

Biochemical Properties

Amodiaquine interacts with various biomolecules in its role as an antimalarial agent. The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. Amodiaquine binds the free heme, preventing the parasite from converting it to a form less toxic . This drug-heme complex is toxic and disrupts membrane function .

Cellular Effects

Amodiaquine has significant effects on various types of cells and cellular processes. It is known to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension . It also depresses respiration and can cause diplopia, dizziness, and nausea .

Molecular Mechanism

The molecular mechanism of action of amodiaquine involves its interaction with free heme. Amodiaquine is thought to inhibit heme polymerase activity, leading to the accumulation of free heme . The drug then binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Temporal Effects in Laboratory Settings

Amodiaquine has shown consistent effects over time in laboratory settings. A study of the pharmacokinetic properties of amodiaquine provided evidence of high cure rates with exposure to the drug being remarkably consistent across all age groups .

Dosage Effects in Animal Models

While specific studies on the dosage effects of amodiaquine in animal models are limited, it is known that the cardiovascular effects of amodiaquine have been recognized from the earliest studies in animal models .

Metabolic Pathways

Amodiaquine is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine, by the cytochrome p450 enzyme CYP2C8 . This metabolite is largely responsible for the antimalarial effect of the drug .

Transport and Distribution

Amodiaquine is likely to be widely distributed into body tissues, particularly in the liver, spleen, kidney, lungs, brain, and spinal cord .

Subcellular Localization

The subcellular localization of amodiaquine is not well characterized. Given its mechanism of action, it is likely that amodiaquine and its active metabolite are localized in the cytoplasm where they can interact with free heme .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Amodiaquin wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 4,7-Dichlorchinolin mit 4-Aminophenol in Gegenwart einer Base beinhaltet. Die Reaktion verläuft über eine nukleophile aromatische Substitution, wodurch die Zwischenverbindung gebildet wird, die dann weiter mit Diethylamin umgesetzt wird, um this compound zu ergeben .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollen die Einhaltung der pharmazeutischen Standards des Endprodukts gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Amodiaquin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um seinen primären Metaboliten, N-Desethylthis compound, zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Nukleophile Substitutionsreaktionen sind an seiner Synthese und Modifikation beteiligt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Basen wie Natriumhydroxid werden in nukleophilen Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Oxidation von this compound gebildet wird, ist N-Desethylthis compound, das antimalarielle Aktivität behält .

Vergleich Mit ähnlichen Verbindungen

Amodiaquin ähnelt anderen 4-Aminoquinolin-Verbindungen wie Chloroquin, Mefloquin und Piperaquine . Es hat einzigartige Eigenschaften, die es gegen Chloroquin-resistente Stämme von Plasmodium falciparum wirksam machen . Im Gegensatz zu Chloroquin wird this compound häufig in Kombinationstherapien eingesetzt, um seine Wirksamkeit zu erhöhen und Resistenzen zu verringern .

Liste ähnlicher Verbindungen

- Chloroquin

- Mefloquin

- Piperaquine

- Lumefantrin

- Primaquin

- Tafenoquin

Biologische Aktivität

Amodiaquine (AQ) is a 4-aminoquinoline derivative primarily used as an antimalarial drug. Its biological activity extends beyond malaria treatment, showing potential in various other therapeutic areas. This article reviews the biological mechanisms, efficacy, safety, and additional applications of amodiaquine, supported by diverse research findings and case studies.

Amodiaquine operates through several mechanisms that contribute to its antimalarial activity:

- Accumulation in Plasmodium falciparum : AQ accumulates in malaria parasites at levels 2-3 times greater than chloroquine. This accumulation is facilitated by a transmembrane proton gradient maintained by vacuolar ATPase, highlighting the energy-dependent nature of its uptake . The binding affinity of AQ within the parasite may also explain its superior efficacy compared to chloroquine .

- Host-Targeting Mechanism : Recent studies have identified AQ as a host-oriented inhibitor of anthrax toxin endocytosis. It reduces bacterial burden in Bacillus anthracis-infected models, suggesting that its antibacterial activity may stem from modulating host immune responses rather than direct pathogen inhibition .

- Antiviral Activity : Amodiaquine has shown antiviral properties against the Ebola virus (EBOV). In vitro studies indicate that both AQ and its active metabolite, desethylamodiaquine (DEAQ), inhibit EBOV replication with IC50 values ranging from 2.8 to 3.2 µM in human cell lines . However, its efficacy in vivo remains limited.

Efficacy in Malaria Treatment

A systematic review encompassing 56 studies indicated that amodiaquine is significantly more effective than chloroquine for clearing malaria parasites. Key findings include:

- Parasite Clearance Rates : On day 7, the Peto odds ratio for AQ versus CQ was 4.42 (95% CI: 3.65–5.35), and on day 14, it was 6.44 (95% CI: 5.09–8.15) .

- Comparison with Sulfadoxine-Pyrimethamine : While AQ was generally more effective than CQ, comparisons with sulfadoxine-pyrimethamine yielded mixed results; the latter demonstrated superior effectiveness on day 28 .

Table 1: Summary of Efficacy Studies

| Study Type | Comparison | Day | Peto Odds Ratio | Confidence Interval |

|---|---|---|---|---|

| Systematic Review | Amodiaquine vs Chloroquine | 7 | 4.42 | (3.65 - 5.35) |

| Systematic Review | Amodiaquine vs Chloroquine | 14 | 6.44 | (5.09 - 8.15) |

| Mixed Studies | Amodiaquine vs Sulfadoxine-Pyrimethamine | 28 | Not specified | Not specified |

Safety Profile

Amodiaquine is generally well tolerated, with adverse effects primarily being minor or moderate:

- Common Side Effects : Gastrointestinal disorders and pruritus were reported in about 2.5% of patients during clinical trials . Serious adverse events are rare, with no life-threatening incidents documented in major studies.

- Case Reports : A notable case of amodiaquine-induced agranulocytosis was reported in a patient four months post-treatment, indicating potential hematological side effects that warrant monitoring .

Case Studies and Clinical Trials

- Artesunate + Amodiaquine Combination Therapy : A randomized controlled trial conducted in Madagascar evaluated artesunate combined with amodiaquine against artemether-lumefantrine for treating uncomplicated malaria. The study reported a crude adequate clinical and parasitological response rate of 100% for the ASAQ group after a follow-up period .

- Comparative Study on Dosage Regimens : A study involving 316 patients demonstrated non-inferiority between one daily intake versus two daily intakes of artesunate/amodiaquine, confirming high efficacy rates above 99% for both regimens .

Table 2: Clinical Trial Outcomes

| Treatment Regimen | Day 14 Response Rate (%) |

|---|---|

| Artesunate + Amodiaquine (One Intake) | 99.4 |

| Artesunate + Amodiaquine (Two Intakes) | 99.3 |

| Total Patients Evaluated | 316 |

Eigenschaften

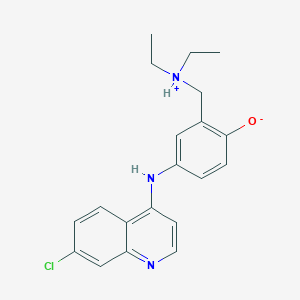

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDSSHSILBFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022597 | |

| Record name | Amodiaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4), 8.80e-03 g/L | |

| Record name | SID50085969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. The drug binds the free heme preventing the parasite from converting it to a form less toxic. This drug-heme complex is toxic and disrupts membrane function., Amodiaquine is a Mannich base 4-aminoquinoline with a mode of action similar to that of chloroquine. It is effective against some chloroquine-resistant strains of P. falciparum, although there is cross-resistance., The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, the drugs apparently concentrate in parasite digestive vacuoles, increase the pH of the vacuoles, and interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by /these medications/., The 4-aminoquinoline derivatives ... have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. /4-aminoquinoline derivatives/ reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2., The mode of action of amodiaquine has not yet been determined. 4-Aminoquinolines depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension; they depress respiration and cause diplopia, dizziness and nausea. | |

| Record name | Amodiaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMODIAQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

86-42-0 | |

| Record name | Amodiaquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amodiaquine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amodiaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amodiaquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amodiaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amodiaquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMODIAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220236ED28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMODIAQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206-208, 208 °C (decomposes), Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/, 208 °C | |

| Record name | Amodiaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMODIAQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.